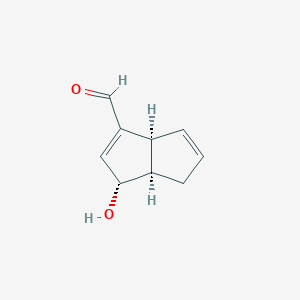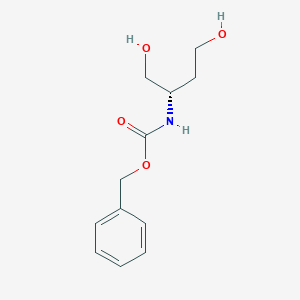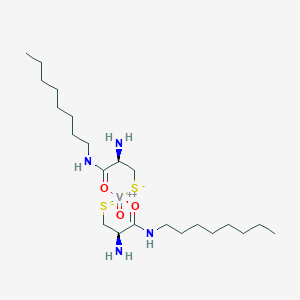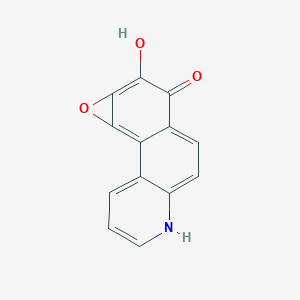
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide, also known as BQDE, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its potential applications in cancer treatment. BQDE is a potent DNA-damaging agent that can cause mutations and induce cell death.
作用機序
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide exerts its cytotoxic effects through the formation of DNA adducts, which are covalent bonds between syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide and DNA. These adducts can cause mutations and DNA damage, which can lead to cell death. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit topoisomerase II, an enzyme that is necessary for DNA replication and cell division.
生化学的および生理学的効果
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to induce oxidative stress and inflammation in cells. It can also cause DNA damage and mutations, which can lead to cancer. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to have a greater cytotoxic effect on cancer cells compared to normal cells, indicating its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide in lab experiments is its potency as a DNA-damaging agent. This allows for the study of DNA damage and repair mechanisms. However, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be toxic to normal cells, making it important to use appropriate safety measures and experimental conditions. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
Future research on syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the mechanism of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide-induced apoptosis and DNA damage. The development of more efficient synthesis methods and purification techniques could also expand the availability of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide for research.
合成法
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be synthesized through the oxidation of benzo(f)quinoline-7,8-diol using potassium permanganate. The resulting epoxide is then purified through chromatography. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be synthesized through other methods such as the use of m-chloroperbenzoic acid.
科学的研究の応用
Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
特性
CAS番号 |
119239-63-3 |
|---|---|
製品名 |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
分子式 |
C13H7NO3 |
分子量 |
225.2 g/mol |
IUPAC名 |
12-hydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one |
InChI |
InChI=1S/C13H7NO3/c15-10-7-3-4-8-6(2-1-5-14-8)9(7)12-13(17-12)11(10)16/h1-5,14,16H |
InChIキー |
RQDCJPROBTVIJS-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
正規SMILES |
C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1 |
同義語 |
syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



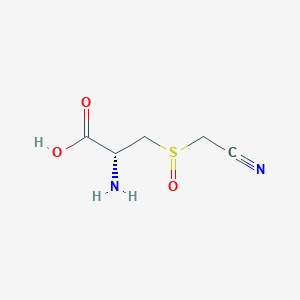

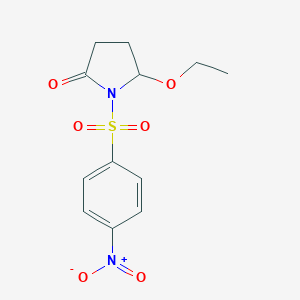
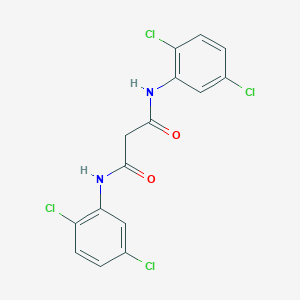
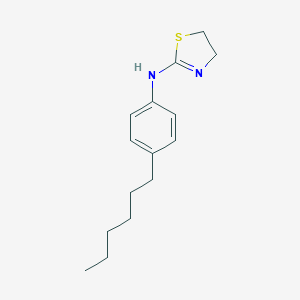
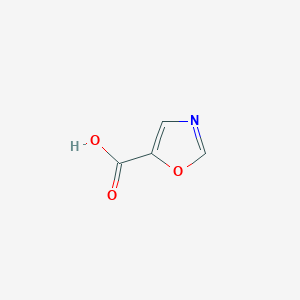

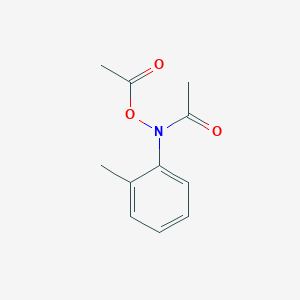
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
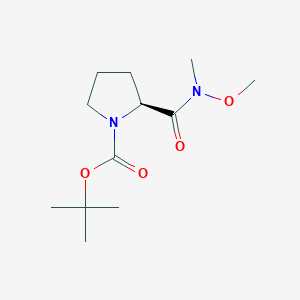
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
